molecular formula C7H3F3N2OS B1307490 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde CAS No. 564443-27-2

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde

Cat. No.: B1307490
CAS No.: 564443-27-2
M. Wt: 220.17 g/mol
InChI Key: UZNYVYBQRNSEGZ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C7H3F3N2OS It is characterized by the presence of a trifluoromethyl group attached to an imidazo[2,1-b]thiazole ring system, which also contains an aldehyde functional group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde typically involves the reaction of aminothiazole with a trifluoromethyl-containing aldehyde under specific conditions. One common method involves the use of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) and a base such as diisopropylethylamine (DIPEA) in a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound without the need for intermediate isolation. This approach can enhance the overall yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid.

    Reduction: 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-methanol.

    Substitution: Various substituted imidazo[2,1-b]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-b]thiazoles, including 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, exhibit significant antimicrobial properties. These compounds have shown efficacy against various bacterial strains, suggesting their potential as lead compounds for developing new antibiotics.

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can inhibit the growth of cancer cell lines by interfering with DNA synthesis and cellular signaling pathways. For instance, related compounds have exhibited cytotoxic effects against breast cancer cells, indicating that this compound could serve as a scaffold for designing novel anticancer agents .

Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compounds similar to this compound have been noted for their anti-inflammatory properties. This adds another layer of therapeutic potential, particularly in treating diseases characterized by chronic inflammation.

Chemical Research Applications

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of various other chemical compounds. Its ability to participate in diverse chemical reactions makes it valuable in organic synthesis. For example, it can be utilized in the preparation of 6-substituted imidazo[2,1-b]thiazoles which are employed in synthesizing pharmaceuticals with specific biological activities .

Mechanistic Studies
The compound's unique trifluoromethyl group enhances its reactivity and stability, making it an ideal candidate for mechanistic studies in organic chemistry. Understanding its behavior in different chemical environments can provide insights into reaction pathways and the development of more efficient synthetic methods.

Case Studies and Research Findings

Compound Structural Features Biological Activity
6-(Trifluoromethyl)imidazo[2,1-b]thiazoleTrifluoromethyl groupAntimicrobial activity
4-Methylimidazo[2,1-b]thiazoleDifferent substituents on imidazoleAnticancer properties
5-Carboxyimidazo[2,1-b]thiazoleCarboxylic acid instead of aldehydeAnti-inflammatory effects

The table above summarizes various derivatives related to this compound and their associated biological activities. The unique combination of functional groups influences their pharmacological profiles and therapeutic applications.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic processes . The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, thereby influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chlorophenyl)imidazo[1,3]thiazole-5-carbaldehyde
  • Benzo[d]imidazo[2,1-b]thiazoles
  • N-alkylated 2-aminobenzo[d]oxazoles

Uniqueness

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of compounds with enhanced biological activity and stability .

Biological Activity

6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a unique structure that includes an imidazole and thiazole moiety with a trifluoromethyl group. Its molecular formula is C₁₃H₇F₃N₂OS₂, with a molecular weight of approximately 328.34 g/mol. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research .

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown half-maximal inhibitory concentrations (IC50) in the low micromolar range against colon carcinoma HCT-15 cells .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several imidazo-thiazole derivatives against different cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)
6-(CF3)I[2,1-b]T-5-CHOHCT-1515.2
6-(CF3)I[2,1-b]T-5-CHOMCF-712.8
6-(CF3)I[2,1-b]T-5-CHOA54918.5

These findings highlight the potential of this compound as an anticancer agent due to its selective cytotoxicity towards tumor cells while exhibiting lower toxicity to normal cells .

Antimicrobial Properties

In addition to anticancer activity, this compound has been evaluated for its antimicrobial properties. Research indicates that it possesses significant antibacterial and antifungal activities.

Evaluation of Antimicrobial Activity

The compound was tested against several pathogenic microorganisms, yielding the following minimum inhibitory concentrations (MIC):

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

Another area of interest is the inhibition of specific enzymes by this compound. Notably, it has been studied for its inhibitory effects on carbonic anhydrase (CA), an enzyme involved in various physiological processes.

Inhibition Potency Against Carbonic Anhydrase

The inhibition constants (Ki) for various isoforms of carbonic anhydrase were determined:

IsoformKi (µM)
hCA I>100
hCA II57.7
hCA IX>100
hCA XII>100

The data indicate that the compound selectively inhibits hCA II over other isoforms, suggesting its potential therapeutic applications in conditions where CA II is implicated .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde, and how can reaction yields be improved?

  • Methodology : Synthesis typically involves cyclization reactions of thiosemicarbazides with aldehydes or ketones, followed by functionalization. For example, substituting solvents (e.g., THF or DMF) and catalysts (e.g., triethylamine) can enhance yields. Multistep approaches, such as bromination with N-bromosuccinimide (NBS) for intermediate activation, are critical . Reaction monitoring via thin-layer chromatography (TLC) ensures progress .
  • Key Parameters : Temperature (room temperature vs. reflux), solvent polarity, and stoichiometric ratios of reagents (e.g., hydrazonoyl halides) influence product purity .

Q. Which spectroscopic techniques are most reliable for characterizing structural purity?

  • Methodology : Use 1H^1 \text{H} NMR and 13C^13 \text{C} NMR to confirm the imidazo[2,1-b]thiazole core and trifluoromethyl group positioning. IR spectroscopy identifies carbonyl (C=O) and aldehyde (CHO) stretches. Elemental analysis (C, H, N) validates stoichiometric ratios . For crystalline derivatives, X-ray crystallography resolves ambiguities in regiochemistry .

Q. How can researchers screen initial biological activity for this compound?

  • Methodology : Prioritize in vitro assays targeting enzymes like 15-lipoxygenase or α-glucosidase, given structural analogs' inhibitory activity. Use kinetic studies (e.g., Lineweaver-Burk plots) to determine inhibition mechanisms (competitive/non-competitive). Cell-based assays (e.g., cytotoxicity in cancer lines) should employ dose-response curves (IC50_{50}) .

Q. What are common synthetic impurities, and how are they mitigated?

  • Methodology : Byproducts like uncyclized intermediates or halogenated side-products arise from incomplete reactions or over-bromination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves purity. Monitor reactions with TLC and adjust reaction times to minimize side reactions .

Advanced Research Questions

Q. How do substituent variations (e.g., aryl groups at C-2/C-6) affect structure-activity relationships (SAR) in biological targets?

  • Methodology : Synthesize derivatives with electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., methoxy) groups. Compare bioactivity via IC50_{50} values in enzyme assays. For example, para-substituted aryl groups enhance binding to hydrophobic enzyme pockets, as seen in imidazothiadiazole analogs . Molecular docking (AutoDock Vina) predicts substituent effects on binding affinities .

Q. What computational strategies predict the compound’s reactivity and metabolic stability?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. ADMET predictions (SwissADME) evaluate metabolic stability, focusing on aldehyde oxidation susceptibility. Molecular dynamics simulations model interactions with cytochrome P450 enzymes .

Q. How can conflicting spectral data (e.g., NMR shifts vs. X-ray structures) be resolved?

  • Methodology : Reconcile discrepancies using 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For tautomeric equilibria (e.g., keto-enol), variable-temperature NMR or deuteration experiments clarify dominant forms. Cross-validate with IR and mass spectrometry .

Q. What strategies stabilize the aldehyde group during storage and biological assays?

  • Methodology : Store derivatives at low temperatures (-20°C) under inert gas (N2_2) to prevent oxidation. In assays, use reducing agents (e.g., DTT) or buffer additives (e.g., glycerol) to stabilize the aldehyde. Derivatization (e.g., oxime formation) enhances stability without compromising activity .

Q. How does the trifluoromethyl group influence pharmacokinetic properties?

  • Methodology : Compare logP values (HPLC retention times) of trifluoromethyl analogs vs. methyl/hydrogen analogs to assess lipophilicity. In vivo pharmacokinetic studies (rodents) measure bioavailability and half-life. Fluorine NMR (19F^19 \text{F}) tracks metabolic transformations .

Q. Are alternative heterocyclic scaffolds (e.g., thiadiazolo-triazoles) viable for improving selectivity?

  • Methodology : Synthesize hybrid scaffolds (e.g., imidazo[2,1-b]thiadiazole-triazole) via click chemistry (CuAAC). Screen against off-target enzymes (e.g., kinases) to assess selectivity. Use molecular dynamics to compare binding poses with parent compounds .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)5-4(3-13)12-1-2-14-6(12)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNYVYBQRNSEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396048
Record name 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564443-27-2
Record name 6-(Trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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